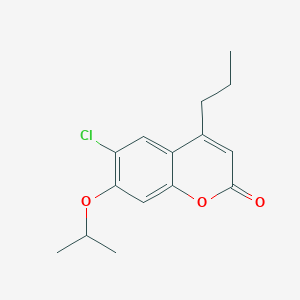

6-chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one

Description

6-Chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one is a synthetic chromenone (coumarin) derivative characterized by a benzopyran core with distinct substituents: a chlorine atom at position 6, a propan-2-yloxy (isopropyloxy) group at position 7, and a propyl chain at position 4. Chromenones are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, which are modulated by substituent patterns .

Properties

IUPAC Name |

6-chloro-7-propan-2-yloxy-4-propylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClO3/c1-4-5-10-6-15(17)19-13-8-14(18-9(2)3)12(16)7-11(10)13/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAVZCRJXJVVEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one typically involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . This method is efficient and yields the desired product in reasonable quantities.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same or similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.

Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Chromenones

*Estimated based on molecular formula C₁₅H₁₇ClO₃.

Biological Activity

6-Chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone class, which has garnered attention for its diverse biological activities. Research indicates that chromenones exhibit potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and relevant case studies.

The molecular formula of this compound is C13H13ClO3, with a molecular weight of 252.69 g/mol. The IUPAC name reflects its structure, indicating the presence of chloro and propan-2-yloxy substituents which may influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H13ClO3 |

| Molecular Weight | 252.69 g/mol |

| IUPAC Name | 6-chloro-4-methyl-7-propan-2-yloxychromen-2-one |

| InChI Key | LSPMUXZBGYOOEX-UHFFFAOYSA-N |

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. For instance, studies have shown that related chromenones can inhibit topoisomerase and cytochrome enzymes, which are crucial in cancer cell proliferation and fungal growth .

Anticancer Activity

Research indicates that compounds within the chromenone family exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound showed high cytotoxicity against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines, outperforming established chemotherapeutics like cisplatin .

Case Study:

In a comparative analysis, various chromenone derivatives were tested for their anticancer activity. Compounds exhibited IC50 values lower than those of reference drugs, indicating their potential as effective anticancer agents.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have indicated that chromenones can possess significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like chlorine enhances this activity .

Table: Antimicrobial Efficacy of Chromenones

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.